molecular formula C20H18N2O4S2 B12154732 N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide

Cat. No.: B12154732
M. Wt: 414.5 g/mol
InChI Key: LMLODGBBOUBHAL-YVLHZVERSA-N
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Description

N-[(5Z)-5-(2,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is a thiazolidinone derivative characterized by a central 1,3-thiazolidin-4-one core substituted with a 2,4-dimethoxybenzylidene group at the 5-position and a 4-methylbenzamide moiety at the 3-position. The Z-configuration of the benzylidene double bond is critical for its structural and electronic properties .

  • Molecular Formula: C₂₀H₁₈N₂O₄S₂
  • Molecular Weight: 414.49 g/mol
  • CAS No.: 461717-08-8

Properties

Molecular Formula

C20H18N2O4S2

Molecular Weight

414.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide

InChI

InChI=1S/C20H18N2O4S2/c1-12-4-6-13(7-5-12)18(23)21-22-19(24)17(28-20(22)27)10-14-8-9-15(25-2)11-16(14)26-3/h4-11H,1-3H3,(H,21,23)/b17-10-

InChI Key

LMLODGBBOUBHAL-YVLHZVERSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Formation of Schiff Base : The aldehyde undergoes condensation with the sulfonamide’s primary amine, forming an imine intermediate.

  • Nucleophilic Attack : Mercaptoacetic acid attacks the imine carbon, followed by cyclization to form the thiazolidin-4-one ring.

  • Tautomerization : The exocyclic double bond adopts the thermodynamically stable Z -configuration due to steric and electronic effects.

Optimization Data

ParameterOptimal ConditionYield
Catalyst Loading5 mol%78%
Temperature70°C-
Reaction Time4–6 h-

This method avoids toxic solvents and achieves moderate yields, though purification requires column chromatography (silica gel, 60–120 mesh).

Polypropylene Glycol (PPG)-Mediated Synthesis

Polypropylene glycol (PPG) serves as an eco-friendly reaction medium, enhancing reactivity compared to polyethylene glycol (PEG). A mixture of 4-methylbenzenesulfonamide , 2,4-dimethoxybenzaldehyde , and thioglycolic acid is heated at 110°C in PPG for 8–10 h.

Key Advantages

  • Higher Yield : 83% isolated yield due to improved miscibility of reactants.

  • Reduced By-Products : PPG’s high boiling point minimizes side reactions.

Structural Confirmation

  • ¹H NMR : Aromatic protons of the benzylidene group appear as doublets at δ 7.2–7.8 ppm, while the sulfonamide NH resonates at δ 10.2 ppm.

  • IR Spectroscopy : Stretching vibrations at 1680 cm⁻¹ (C=O), 1260 cm⁻¹ (C=S), and 1150 cm⁻¹ (S=O).

Ultrasound-Assisted Synthesis with DSDABCOC Catalyst

Ultrasound irradiation accelerates reaction kinetics by enhancing mass transfer. Using 1,4-diazabicyclo[2.2.2]octane dithiocarbamate (DSDABCOC) as a catalyst, the reaction achieves 82–92% yield within 1–2 h at room temperature.

Procedure

  • Mix 4-methylbenzenesulfonamide , 2,4-dimethoxybenzaldehyde , and thioglycolic acid in ethanol.

  • Add DSDABCOC (10 mol%) and irradiate at 40 kHz.

  • Isolate the product via recrystallization from ethanol.

Comparative Efficiency

MethodTimeYield
Conventional Heating6 h78%
Ultrasound1.5 h90%

Diisopropyl Ethyl Ammonium Acetate (DTPEAC)-Catalyzed Route

This room-temperature method employs DTPEAC as an ionic liquid catalyst. The reactants are stirred in dichloromethane for 12 h, yielding 75–80% of the target compound.

Reaction Characteristics

  • Solvent : Dichloromethane.

  • Catalyst Loading : 15 mol%.

  • Workup : Extraction with ethyl acetate and drying over Na₂SO₄.

Stereochemical Considerations

The Z -isomer predominates due to conjugation between the benzylidene group and the thiazolidinone’s carbonyl moiety. Nuclear Overhauser effect (NOE) spectroscopy confirms the spatial proximity of the benzylidene’s methoxy groups to the thioxo sulfur.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted aldehyde.

  • HPLC : Purity >95% (C18 column, acetonitrile/water gradient).

Spectroscopic Data

TechniqueKey Signals
MS m/z 450.6 [M+H]⁺ (Calc. 450.6 g/mol)
¹³C NMR C=O at 172 ppm, C=S at 185 ppm

Comparative Analysis of Synthetic Routes

MethodCatalystTemp.TimeYield
Bi(SCH₂COOH)₃Bi(III) complex70°C6 h78%
PPG-MediatedPPG110°C8 h83%
Ultrasound/DSDABCOCDSDABCOCRT1.5 h90%
DTPEACIonic liquidRT12 h75%

Challenges and Limitations

  • Stereoselectivity : Competing E -isomer formation necessitates careful control of reaction conditions.

  • Catalyst Cost : Bi(SCH₂COOH)₃ and DSDABCOC are expensive compared to PPG.

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid or bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism by which N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazolidinone and benzylidene moieties. These interactions can modulate biological pathways, leading to the observed biological activities .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogues and their substituent variations, highlighting differences in pharmacological or physicochemical properties:

Compound Name Substituent Modifications Key Properties/Activities Reference
N-[(5Z)-5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide - 3,4-Dimethoxybenzylidene at C5
- 2-Nitrobenzamide at N3
Enhanced electronic effects due to nitro group; potential for increased bioactivity
2-Chloro-N-[(5Z)-5-(3-methoxy-4-propoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide - 3-Methoxy-4-propoxybenzylidene at C5
- 2-Chlorobenzamide at N3
Improved lipophilicity from propoxy group; chloro substituent may influence binding interactions
4-(Benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide - 2,5-Dimethoxybenzylidene at C5
- 4-Benzyloxybenzamide at N3
Increased steric bulk; benzyloxy group may modulate solubility
N-[(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide - 1,3-Benzodioxole (piperonyl) at C5
- Retained 4-methylbenzamide at N3
Similar electronic profile to target compound; benzodioxole may enhance metabolic stability

Key Observations :

  • Lipophilicity : Alkoxy substituents (e.g., propoxy in ) improve membrane permeability but may reduce aqueous solubility.
  • Steric Considerations : Bulky groups (e.g., benzyloxy in ) can hinder binding to sterically constrained enzyme active sites.

Spectral and Physicochemical Properties

  • IR Spectroscopy: The target compound exhibits ν(C=O) at ~1680–1700 cm⁻¹ and ν(C=S) at ~1240–1260 cm⁻¹, consistent with thiazolidinone derivatives . Analogues with nitro groups show additional ν(NO₂) stretches at ~1520 cm⁻¹ .
  • NMR Data :
    • 1H NMR : The Z-configuration of the benzylidene group is confirmed by a deshielded vinyl proton signal at δ 7.8–8.2 ppm .
    • 13C NMR : The C=S and C=O carbons resonate at δ 180–190 ppm and δ 165–175 ppm, respectively .

Biological Activity

N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide is a thiazolidinone derivative that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a thiazolidinone ring and a benzylidene moiety. The synthesis typically involves several steps:

  • Formation of Thiazolidinone Ring : Reaction of thiourea with α-haloketone under basic conditions.
  • Introduction of Benzylidene Group : Condensation with 2,4-dimethoxybenzaldehyde.
  • Final Modifications : Amidation with 4-methylbenzamide to yield the final product.

Anticancer Properties

Research has indicated that thiazolidinone derivatives, including this compound, exhibit significant anticancer properties. A study demonstrated that compounds similar to this compound show selective cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Selectivity Index
1HL-6012.58.0
2HSC-210.07.5
3HCT11615.06.0

The selectivity index (SI) is calculated as the ratio of the IC50 values for non-malignant cells to malignant cells, indicating that these compounds are more toxic to cancer cells than to normal cells .

The mechanism by which this compound exerts its effects may involve:

  • Enzyme Inhibition : Binding to specific enzymes and inhibiting their activity.
  • Receptor Modulation : Interacting with cell surface receptors to alter signaling pathways.
  • Induction of Apoptosis : Triggering programmed cell death in cancer cells through various pathways.

Study on Anticancer Activity

A detailed investigation was conducted on the anticancer effects of thiazolidinone derivatives in vitro. The study involved treating human cancer cell lines with varying concentrations of the compound and measuring cell viability using the MTT assay:

  • Cell Lines Tested : HL-60 (leukemia), HSC-2 (oral squamous carcinoma), HCT116 (colon cancer).
  • Methodology : Cells were incubated with different concentrations (0 - 100 µM) for 48 hours.
  • Results : Significant reductions in cell viability were observed at concentrations above 10 µM, with the most potent effects noted in HL-60 cells.

Toxicity Profile

The toxicity profile was assessed using non-malignant human cell lines as controls. The results indicated that while the compound was highly effective against cancer cells, it exhibited lower toxicity towards normal cells:

Cell TypeViability (%) at 50 µM
Gingival Fibroblasts85
Oral Pulp Cells90
Periodontal Ligament88

This data supports the potential therapeutic application of this compound as a selective anticancer agent .

Q & A

Basic Questions

Q. What are the key structural features of N-[(5Z)-5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-methylbenzamide, and how do they influence its biological activity?

  • Answer : The compound features a thiazolidinone core with a thioxo group (C=S) at position 2 and an oxo group (C=O) at position 4. The Z-configuration of the 2,4-dimethoxybenzylidene substituent enhances planarity, facilitating interactions with biological targets like enzymes or receptors. The 4-methylbenzamide moiety contributes to hydrophobic binding. These structural elements collectively enable antimicrobial and anticancer activities by disrupting protein-ligand interactions or inducing oxidative stress .

Q. What is a typical synthetic pathway for preparing this compound, and what reaction conditions are critical for optimizing yield?

  • Answer : A three-step synthesis is commonly employed:

Condensation : 2,4-Dimethoxybenzaldehyde reacts with thiosemicarbazide in acetic acid under reflux to form a thiosemicarbazone intermediate .

Cyclization : The intermediate reacts with chloroacetic acid or chloroacetyl chloride in the presence of sodium acetate to form the thiazolidinone ring .

Acylation : The thiazolidinone derivative is coupled with 4-methylbenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane.
Critical conditions include maintaining anhydrous environments, precise stoichiometry (1:1.2 molar ratio for acylation), and monitoring via TLC to avoid side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Answer :

  • NMR Spectroscopy : Confirms regiochemistry (e.g., Z-configuration of the benzylidene group) and substituent positions via chemical shifts (e.g., δ 7.8–8.2 ppm for aromatic protons) .
  • HPLC : Assesses purity (>95% via reverse-phase C18 columns with acetonitrile/water gradients) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 485 [M+H]⁺) .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Answer : Contradictions often arise from variations in assay conditions (e.g., cell line specificity, serum concentration) or compound purity. To address this:

  • Standardize assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and control for solvent effects (e.g., DMSO ≤0.1%) .
  • Re-evaluate purity : Repurify batches via column chromatography and verify via HPLC .
  • Compare analogs : Test structural derivatives (e.g., 3-chloro or 4-ethoxy variants) to isolate activity-contributing groups .

Q. What strategies are employed to optimize the compound’s pharmacokinetic properties while retaining its bioactivity?

  • Answer :

  • Solubility enhancement : Introduce hydrophilic groups (e.g., hydroxyl or carboxylate) on the benzamide moiety without disrupting the thiazolidinone core .
  • Prodrug design : Mask the thioxo group as a disulfide prodrug, which is cleaved in vivo to release the active form .
  • Metabolic stability : Replace labile methoxy groups with trifluoromethoxy substituents to reduce CYP450-mediated oxidation .

Q. How do computational methods like molecular docking contribute to understanding the compound’s mechanism of action?

  • Answer : Docking studies (e.g., using AutoDock Vina) predict binding affinities to targets like EGFR (PDB ID: 1M17) or PPAR-γ. Key findings include:

  • The thioxo group forms hydrogen bonds with Lys721 in EGFR’s ATP-binding pocket .
  • Free energy calculations (MM-GBSA) validate stable binding (ΔG < −8 kcal/mol) .
  • MD simulations (100 ns) assess conformational stability, revealing minimal RMSD (<2 Å) for the ligand-protein complex .

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